An In-depth Technical Guide to o-Toluenesulfonyl Isocyanate for Researchers and Drug Development Professionals
An In-depth Technical Guide to o-Toluenesulfonyl Isocyanate for Researchers and Drug Development Professionals
Introduction: o-Toluenesulfonyl isocyanate (o-TSI) is a versatile reagent in organic synthesis, valued for its reactivity in forming a variety of important chemical bonds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
o-Toluenesulfonyl isocyanate, also known as 2-methylbenzenesulfonyl isocyanate, is a reactive organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 32324-19-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₇NO₃S | [1][2] |
| Molecular Weight | 197.21 g/mol | [1][2] |
| Boiling Point | 129 °C (at 5 mmHg) | [1][6] |
| Density | 1.303 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.54 | [6] |
| Form | Oil | [6] |
| Color | Colorless | [6] |
| Solubility | Reacts with water | [1][6] |
| Storage Temperature | 0-6°C | [6] |
| Stability | Moisture Sensitive | [6] |
Synthesis of o-Toluenesulfonyl Isocyanate
A generalized workflow for this synthesis is depicted below. It is important to note that this represents a logical synthetic route, and specific reaction conditions would require optimization in a laboratory setting.
Caption: Generalized synthetic workflow for o-Toluenesulfonyl Isocyanate.
Key Reactions and Experimental Protocols
o-Toluenesulfonyl isocyanate is a valuable reagent in organic synthesis, primarily due to the reactivity of the isocyanate group with nucleophiles. A key application is in the preparation of chiral hydropyrimidines.[6]
General Protocol for the Reaction of o-Toluenesulfonyl Isocyanate with Alcohols
The reaction of isocyanates with alcohols to form carbamates is a fundamental transformation in organic chemistry. A general procedure for the reaction of an allylic alcohol with p-toluenesulfonyl isocyanate, which can be adapted for o-toluenesulfonyl isocyanate, is described in Organic Syntheses. This protocol provides a foundation for researchers to develop specific methodologies for their target molecules.
Materials:
-
Allylic alcohol
-
o-Toluenesulfonyl isocyanate
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas
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Ice-water bath
-
Standard laboratory glassware (round-bottomed flask, magnetic stirrer, syringe, etc.)
Procedure:
-
An oven-dried round-bottomed flask equipped with a magnetic stir bar is charged with the allylic alcohol.
-
The flask is flushed with nitrogen or argon, and anhydrous dichloromethane is added via a syringe.
-
The resulting solution is cooled to approximately 0 °C using an ice-water bath.
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o-Toluenesulfonyl isocyanate is added dropwise to the stirred solution via a syringe.
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After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature.
-
The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with dichloromethane.
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by silica gel column chromatography to afford the desired N-tosylcarbamate.
Caption: Reaction pathway of o-TSI with an alcohol.
Applications in Drug Development and Research
While specific examples of o-toluenesulfonyl isocyanate in drug development are not extensively documented in publicly available literature, its utility can be inferred from the applications of its more common isomer, p-toluenesulfonyl isocyanate (p-TSI), and its general reactivity.
The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents. The ability of o-TSI to introduce the o-toluenesulfonyl group makes it a potentially valuable building block in the synthesis of novel drug candidates. It can be used in the preparation of sulfonamide derivatives for proteomics research.[2]
Furthermore, the isocyanate functionality allows for its use as a derivatization reagent to enhance the ionization of molecules in mass spectrometry, a critical technique in drug metabolism and pharmacokinetic studies.
Safety and Handling
o-Toluenesulfonyl isocyanate is a reactive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a dangerous good for transport.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Due to its reactivity with water, it should be stored in a tightly sealed container under an inert atmosphere and at the recommended refrigerated temperature.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory safety training and practices. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. canbipharm.com [canbipharm.com]
- 2. scbt.com [scbt.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 32324-19-9・2-Toluenesulfonyl isocyanate・2-Toluenesulfonyl isocyanate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 32324-19-9 2-Toluenesulfonyl isocyanate AKSci 5801AL [aksci.com]
- 6. 2-Toluenesulfonyl isocyanate CAS#: 32324-19-9 [m.chemicalbook.com]
